

Fundamental reactions of bromine nitrate in the troposphere

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An In-depth Technical Guide on the Fundamental Reactions of **Bromine Nitrate** in the Troposphere

Introduction

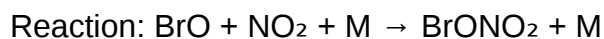
Bromine nitrate (BrONO_2) is a crucial reservoir species in tropospheric chemistry, temporarily sequestering reactive bromine (Br) and nitrogen oxides (NO_x), which are key players in catalytic ozone destruction cycles.[1][2] The formation, transport, and subsequent loss of BrONO_2 significantly influence the oxidizing capacity of the troposphere and the budgets of ozone and other trace gases.[3][4] This guide provides a detailed examination of the core gas-phase and heterogeneous reactions of BrONO_2 , presenting quantitative kinetic data, outlining experimental methodologies used for their determination, and visualizing the key chemical pathways and experimental workflows.

Core Tropospheric Reactions of Bromine Nitrate

The chemistry of BrONO_2 in the troposphere is governed by a balance between its formation, photolytic and thermal decomposition, and removal through heterogeneous processes on aerosol and cloud surfaces.

Gas-Phase Formation

The primary formation pathway for BrONO_2 is the termolecular recombination reaction of bromine monoxide (BrO) and nitrogen dioxide (NO_2).[5][6]



This reaction is critical as it links the reactive bromine and nitrogen cycles. The efficiency of this reaction is dependent on temperature and the pressure of the third body (M), typically N_2 or O_2 in the atmosphere.

Table 1: Formation Rate Coefficient Data for $\text{BrO} + \text{NO}_2 + \text{M} \rightarrow \text{BrONO}_2 + \text{M}$

Parameter	Value	Conditions	Reference
Low-pressure limit (k_0)	Varies with T and M	Modeled using master equation/RRKM methods	[7]
High-pressure limit (k_∞)	Varies with T	Modeled using master equation/RRKM methods	[7]
Heat of Formation ($\Delta H_f^\circ(298 \text{ K})$) for BrONO_2	$10.1 \pm 2.0 \text{ kcal/mol}$	Derived from thermal decomposition studies	[8][9]
Bond Dissociation Energy ($D_{298}(\text{BrO}-\text{NO}_2)$)	$28.2 \pm 1.5 \text{ kcal/mol}$ (118 kJ mol^{-1})	Derived from thermal decomposition studies	[7][8][9]

Gas-Phase Loss Reactions

Once formed, BrONO_2 can be removed from the gas phase through several processes, primarily photolysis, thermal decomposition, and reaction with atomic oxygen.

During the daytime, the most significant gas-phase loss process for BrONO_2 is photolysis, which proceeds via two main channels.[5]

Reactions:

- $\text{BrONO}_2 + h\nu \rightarrow \text{Br} + \text{NO}_3$
- $\text{BrONO}_2 + h\nu \rightarrow \text{BrO} + \text{NO}_2$

The branching ratio between these product channels is wavelength-dependent, with the formation of $\text{Br} + \text{NO}_3$ being dominant at wavelengths most relevant to the lower stratosphere and troposphere ($>300 \text{ nm}$).^[5]

Table 2: Photolysis Data for BrONO_2

Parameter	Value	Wavelength/Conditions	Reference
Quantum Yield ($\text{Br} + \text{NO}_3$)	~0.85	$> 300 \text{ nm}$	^[5]
Quantum Yield ($\text{BrO} + \text{NO}_2$)	~0.15	$> 300 \text{ nm}$	^[5]
Uncertainty Factor (2σ) in Cross Sections	1.2 (wavelength-independent)	Recent evaluations	^{[5][6]}

BrONO_2 can decompose back to its precursors, a reaction that becomes more significant at higher temperatures.

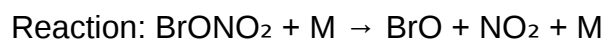


Table 3: Kinetic Data for Thermal Decomposition of BrONO_2

Parameter	Value	Temperature/Pressure Range	Reference
Rate Coefficients (k)	Tabulated values available	320 - 340 K; 100 - 1000 Torr	^{[8][9][10]}
Equilibrium Constant (KP)	$5.44 \times 10^{-9} \exp(14192/T) \text{ atm}^{-1}$	Combined with reverse reaction data	^{[8][9]}

BrONO_2 can also react with other radical species, though these pathways are generally considered minor loss processes in the troposphere compared to photolysis and heterogeneous uptake.

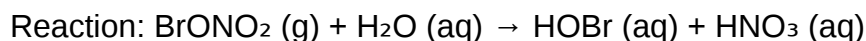
Table 4: Kinetic Data for Minor Gas-Phase Reactions of BrONO₂

Reaction	Rate Coefficient (k) at 298 K (cm ³ molecule ⁻¹ s ⁻¹)	Notes	Reference
Br + BrONO ₂ → Products	$(4.9 \pm 1.5) \times 10^{-11}$	Determined relative to Br + CH ₃ CHO	[8][9]
BrONO ₂ + O(³ P) → BrO + NO ₃	Varies with T; 1σ uncertainty factor of 1.25-1.3	Occurs only in sunlit conditions	[5][6]
NO + BrONO ₂ → Products	$\sim 3 \times 10^{-19}$	Approximate value	[9]

Heterogeneous Reactions

Heterogeneous reactions on the surfaces of aerosols and cloud droplets are a dominant loss pathway for BrONO₂ in the troposphere, converting it into more reactive bromine species and nitric acid.[3][4]

The hydrolysis of BrONO₂ on aqueous surfaces is a highly efficient process that produces hypobromous acid (HOBr) and nitric acid (HNO₃).[3][5][11]



This reaction is critical because it converts a reservoir species back into HOBr, which can be readily photolyzed to release reactive Br atoms, thereby influencing ozone chemistry.[3][4]

On surfaces containing halide ions, such as sea-salt aerosols, BrONO₂ can undergo reactions that release molecular halogens.

Reactions:

- On NaCl surfaces: BrONO₂ (g) + NaCl (s) → BrCl (g) + NaNO₃ (s)[11][12]
- On NaBr surfaces: BrONO₂ (g) + NaBr (s) → Br₂ (g) + NaNO₃ (s)[11][12]

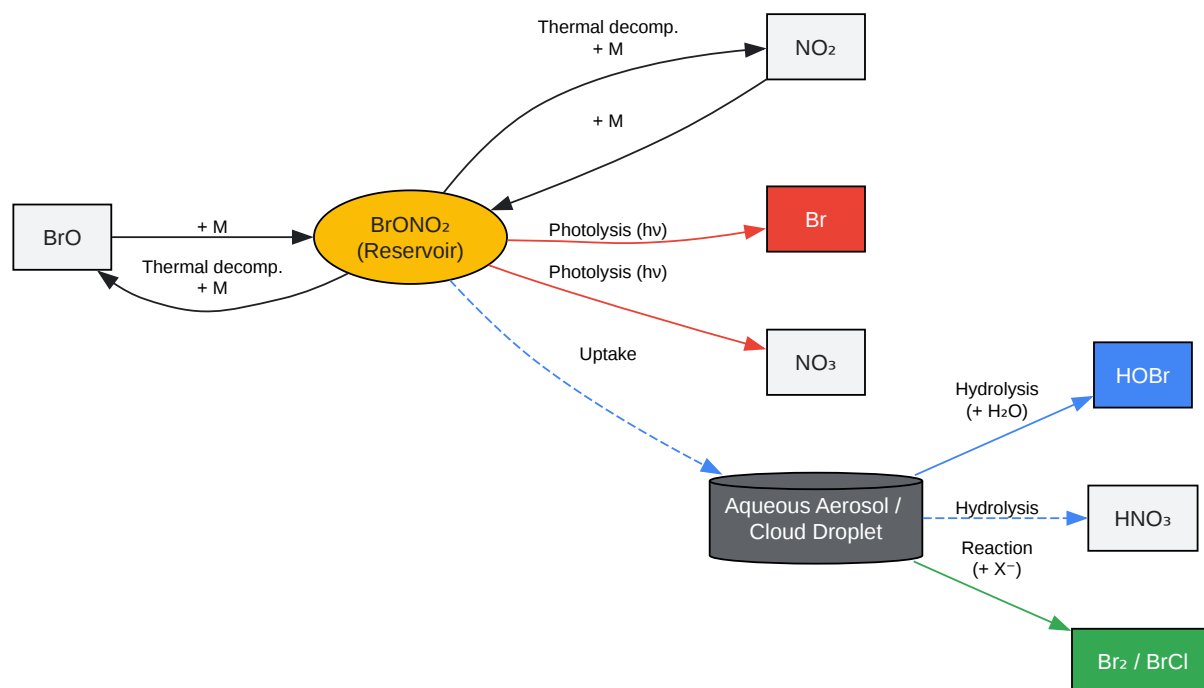
These reactions contribute to the "bromine explosion" mechanism, which can lead to rapid ozone depletion events, particularly in the polar boundary layer.[\[13\]](#)

Table 5: Heterogeneous Uptake Coefficients (γ) for BrONO₂

Surface/Reactant	Uptake Coefficient (γ) / Mass Accommodation (α)	Conditions	Reference
Sulfuric Acid Aerosol (≥ 70 wt%)	$\gamma \approx 0.8$	-	[11]
Aqueous NaBr Droplets	$\alpha = 0.063 \pm 0.021$	T = 273-285 K	[11] [14]
Solid NaCl Substrate	$\gamma_0 = 0.31 \pm 0.12$ (initial)	Ambient Temperature	[11] [12] [15]
Solid KBr Substrate	$\gamma_0 = 0.33 \pm 0.12$ (initial)	Ambient Temperature	[11] [12] [15]

Reaction Pathways and Experimental Workflows

The study of BrONO₂ reactions requires sophisticated experimental techniques and a clear understanding of its central role in tropospheric chemical cycles.



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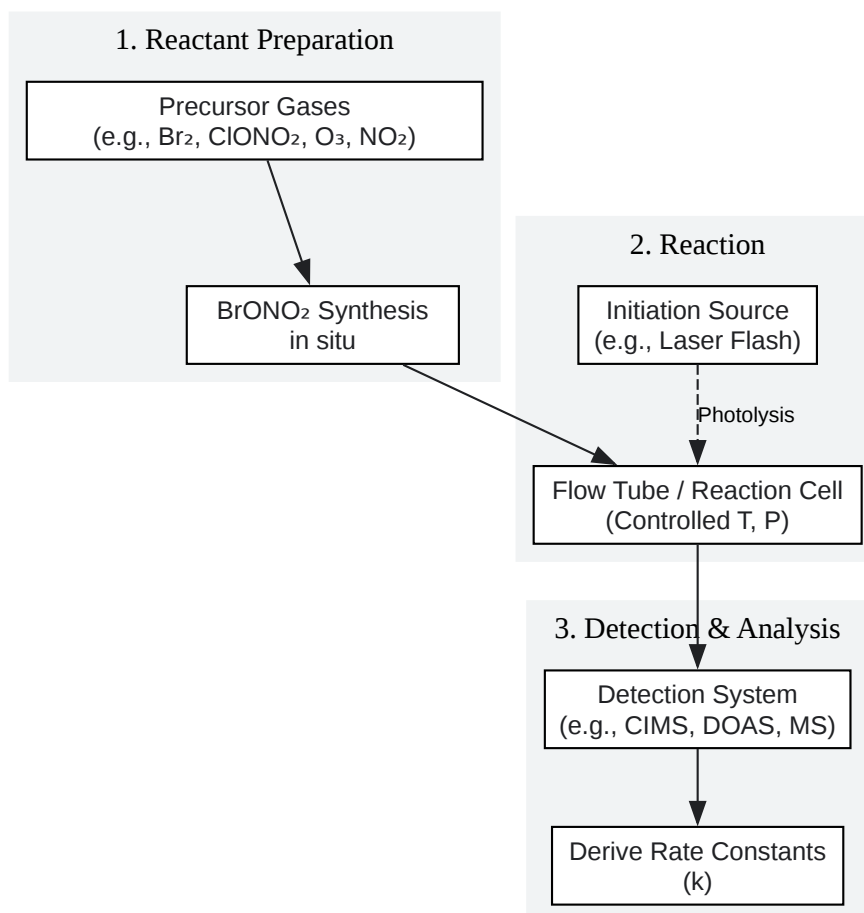
Caption: Central role of BrONO_2 in the tropospheric bromine cycle.

Experimental Protocols

The kinetic and mechanistic data presented in this guide are derived from a range of laboratory techniques designed to isolate and study specific chemical reactions under controlled conditions.

Flow Tube and Flash Photolysis Methods: The study of gas-phase reactions, such as the thermal decomposition of BrONO_2 or its reaction with other species, often employs flow tube reactors coupled with sensitive detection methods.[16] In a typical setup, reactants are mixed in a temperature- and pressure-controlled tube. For photolysis studies, a laser or flash lamp initiates the reaction, and the subsequent decay of reactants or the formation of products is monitored over time using techniques like Chemical Ionization Mass Spectrometry (CIMS) or

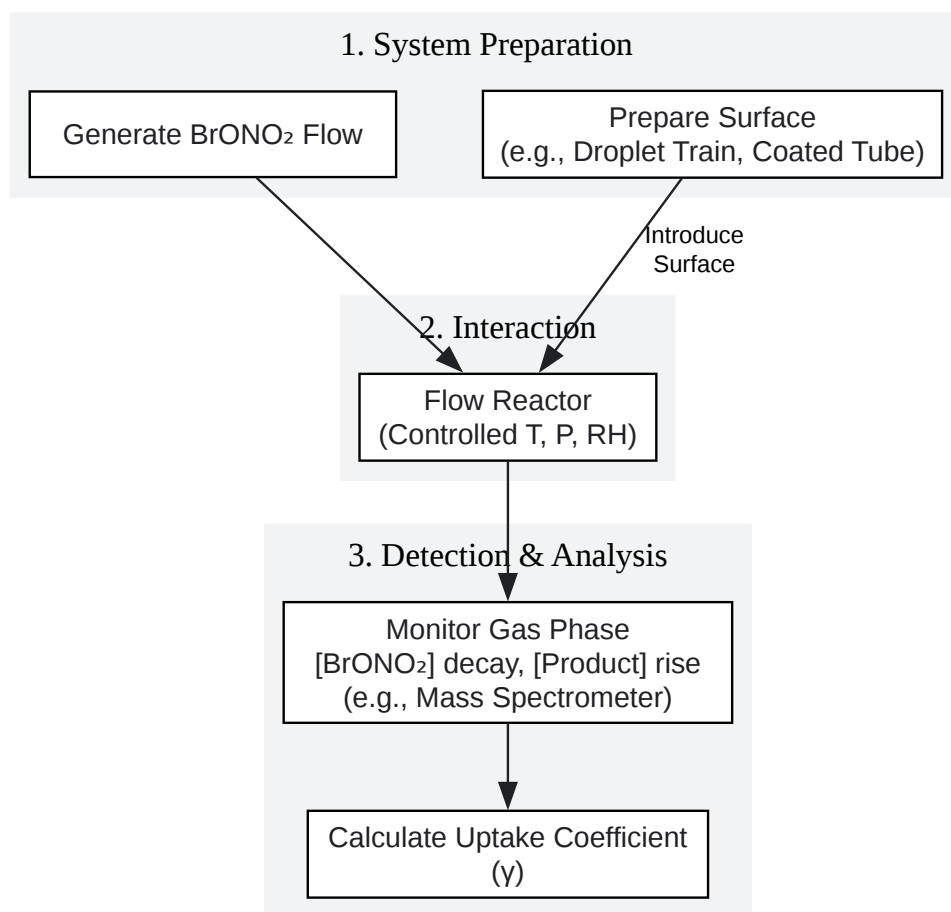
optical absorption spectroscopy (e.g., DOAS).[16][17] The method of initial rates, where initial concentrations are varied to determine reaction orders, is also a common approach.[18][19][20]



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Caption: Generalized workflow for gas-phase kinetics experiments.

Knudsen Flow Reactor and Droplet Train Techniques: To measure the efficiency of heterogeneous reactions, specialized apparatuses are used. The Knudsen flow reactor is employed to study reactions on solid or liquid surfaces under low-pressure conditions, allowing for the determination of uptake coefficients.[12][15] For reactions on aqueous surfaces mimicking atmospheric aerosols, the droplet train technique is utilized.[14][21] In this method, a stream of uniform droplets is exposed to the gas-phase reactant (BrONO₂) for a controlled period. The change in the gas-phase concentration or the analysis of the droplet composition via mass spectrometry allows for the calculation of the mass accommodation and uptake coefficients.[14][21]



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Caption: Generalized workflow for heterogeneous kinetics experiments.

Conclusion

The reactions of **bromine nitrate** are fundamental to understanding the chemistry of the troposphere. As a key reservoir, its formation and loss pathways directly modulate the concentrations of catalytically active bromine and nitrogen species that control ozone levels. The gas-phase kinetics, particularly photolysis, dictate its lifetime in sunlight, while heterogeneous hydrolysis on aerosols and clouds represents a major sink and a pathway for recycling reactive bromine. The quantitative data and experimental methodologies detailed in this guide are essential inputs for chemical transport models that aim to predict air quality and the atmospheric response to changing emissions and climate.[3][22] Future research will continue to refine our understanding of these reactions under the diverse conditions found throughout the troposphere.

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